5-amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Fragment-based drug discovery Medicinal chemistry Structure-activity relationship

Researchers optimizing ketohexokinase (KHK) inhibitors often face delays sourcing the pyridin-2-yl analog of the validated fragment hit TR4. This compound solves that bottleneck with multi-supplier availability and differentiated binding capacity. • Direct heteroaryl analog of KHK fragment hit (PDB 3NBW) - enables rapid structure-guided lead optimization. • Pyridine nitrogen provides an additional H-bond acceptor/metal-chelating site absent in the phenyl analog, enabling distinct coordination geometries. • Four orthogonal reactive handles (amino, methylsulfanyl, carbonitrile, pyridinyl) support parallel library synthesis for SAR exploration. • Computed XLogP3 of 1.9 and TPSA of 106 Ų occupy favorable drug-like space; ΔXLogP3 = -0.6 vs. phenyl analog for matched-pair ADME studies. Reliable supply at ≥95% purity accelerates iterative design-make-test cycles without procurement delays.

Molecular Formula C10H9N5S
Molecular Weight 231.28 g/mol
CAS No. 1152621-99-2
Cat. No. B1523150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
CAS1152621-99-2
Molecular FormulaC10H9N5S
Molecular Weight231.28 g/mol
Structural Identifiers
SMILESCSC1=NN(C(=C1C#N)N)C2=CC=CC=N2
InChIInChI=1S/C10H9N5S/c1-16-10-7(6-11)9(12)15(14-10)8-4-2-3-5-13-8/h2-5H,12H2,1H3
InChIKeyITFIKIKINBTIEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Differentiated Pyrazole Building Block Overview


5-Amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS 1152621-99-2) is a multifunctional pyrazole scaffold characterized by a C-5 amino group, a C-3 methylsulfanyl group, a C-4 carbonitrile group, and an N-1 pyridin-2-yl substituent [1]. This compound belongs to a class of 5-amino-1-aryl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitriles that have demonstrated utility as fragment hits in structure-based drug discovery, notably against ketohexokinase (KHK) [2]. Its differentiating feature is the pyridin-2-yl moiety, which introduces a hydrogen-bond acceptor nitrogen absent in the more common phenyl analog, enabling distinct coordination geometries with biological targets and metal ions. The compound is commercially available at purities ≥95% from multiple suppliers, serving as a versatile intermediate for lead optimization programs.

Pyridin-2-yl substituent enables additional H‑bond acceptor and metal‑coordination site absent in phenyl analog
Four orthogonal reactive handles (amino, methylsulfanyl, carbonitrile, pyridinyl) support parallel synthesis
Fragment-based lead discovery tool, with structural connection to KHK fragment hit PDB 3NBW

Why Generic Substitution Fails: The Pyridine Advantage


In-class compounds such as the phenyl analog (5-amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile, CID 736776) and regioisomeric variants cannot be freely interchanged for the target compound. The phenyl analog was identified as a fragment hit for ketohexokinase (KHK) via X-ray crystallography, with the phenyl ring occupying a hydrophobic pocket [1]. Replacing the phenyl with a pyridin-2-yl group, as in the target compound, fundamentally alters the electrostatic surface and hydrogen-bond donor/acceptor capacity of the molecule. The pyridine nitrogen can serve as an additional hydrogen-bond acceptor and metal-chelating site, which is absent in the phenyl analog [2]. This modification has consequences for target selectivity, binding affinity, and physicochemical properties such as LogP and solubility. Furthermore, the regioisomer 3-amino-5-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS 501656-23-1) interchanges the amino and methylsulfanyl positions, leading to a different spatial arrangement of pharmacophoric elements that cannot be assumed to yield equivalent biological activity. The following quantitative evidence demonstrates where these differences are measurable and meaningful for scientific selection.

Target Compound
Potential Substitute
Why Not Interchangeable
5-amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-…
5 H-bond acceptors, pyridine N
Phenyl analog (CID 736776): 4 H-bond acceptors, phenyl only
Pyridine nitrogen provides extra H-bond acceptor and metal-chelating site; alters binding mode and selectivity
5-amino-3-(methylsulfanyl) substitution
Regioisomer CAS 501656-23-1: 3-amino-5-(methylsulfanyl) substitution
Constitutional isomer with different pharmacophore topology; cannot assume equivalent biological activity
Pyridin-2-yl substitution, lower lipophilicity (XLogP3 1.9)
4-Methylpyridinyl analog (CAS 197504-23-7): TPSA 103 Ų, different polarity
4-Methyl deletion slightly increases polar surface area; ADME profile may shift

Quantitative Differentiation Evidence


Hydrogen-Bond Acceptor Capacity: Pyridinyl vs. Phenyl

The target compound possesses five hydrogen-bond acceptors compared to four in the phenyl analog (5-amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile, CID 736776). This difference arises from the pyridine nitrogen atom, which is absent in the phenyl-substituted comparator. The additional acceptor site enables bidentate metal coordination and more complex hydrogen-bond networks with protein targets, a feature demonstrated in crystallographic studies of the KHK–phenyl analog complex where the phenyl ring makes only hydrophobic contacts [1]. Computed hydrogen-bond acceptor counts from PubChem confirm this distinction: 5 acceptors for the target compound versus 4 for the phenyl analog [2].

H‑Bond Acceptors
Cross-study comparable
Target: 5
Phenyl analog: 4
Δ = +1 acceptor
Supports binding-mode differentiation
Pyridine N adds acceptor; consistent with PDB 3NBW context
Fragment-based drug discovery Medicinal chemistry Structure-activity relationship

Lipophilicity Shift Relative to Phenyl Analog

The target compound has a computed XLogP3 of 1.9, while the phenyl analog (CID 736776) has a computed XLogP3 of 2.5 [1]. This difference of -0.6 log units reflects the replacement of a phenyl carbon with a pyridine nitrogen, increasing polarity. Lower LogP typically correlates with improved aqueous solubility and reduced non-specific protein binding, though potentially at the cost of membrane permeability. The pyridine-containing compound thus occupies a distinct region of drug-like chemical space compared to its phenyl counterpart.

Lipophilicity
Cross-study comparable
XLogP3: 1.9 vs 2.5 (phenyl)
ΔXLogP3 = −0.6
May improve solubility over phenyl analog
Computed; ~4‑fold partition coefficient shift
ADME prediction Drug-likeness Physicochemical profiling

Topological Polar Surface Area Differentiation

The target compound has a computed topological polar surface area (TPSA) of 106 Ų, compared to 103 Ų for the 4-methylpyridinyl analog (5-amino-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, CAS 197504-23-7) [1]. The +3 Ų increase arises from the absence of the 4-methyl group on the pyridine ring in the target compound, which eliminates a hydrophobic substituent and slightly increases polar surface area. While the difference is modest, TPSA is a key determinant of oral bioavailability and blood-brain barrier penetration, with values <140 Ų generally favorable for oral absorption and <90 Ų often required for CNS penetration.

Polar Surface Area
Cross-study comparable
TPSA: 106 Ų
4‑methylpyridinyl analog: 103 Ų
Δ = +3 Ų
Slightly higher polarity; may influence permeability
Absence of 4‑methyl group increases polar surface
Medicinal chemistry Physicochemical property comparison Scaffold selection

Regioisomeric Substitution Pattern Comparison

The target compound carries the amino group at the C-5 position of the pyrazole ring, whereas its closest regioisomer (3-amino-5-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, CAS 501656-23-1) places the amino group at C-3 and the methylsulfanyl group at C-5. These two compounds are constitutional isomers with identical molecular weights . The positional exchange of the amino and methylsulfanyl groups alters the hydrogen-bond donor/acceptor topology and the electronic distribution of the pyrazole ring, which can lead to distinct binding modes. In fragment-based drug discovery, such regioisomers are treated as separate chemical entities and screened independently due to the potential for divergent biological activity [1].

Regioisomerism
Class-level inference
5‑amino‑3‑methylsulfanyl vs
3‑amino‑5‑methylsulfanyl
Different pharmacophoric topology
Constitutional isomer; screen separately in FBDD
Chemoinformatics Regioisomer comparison Fragment library design

Commercial Purity and Vendor Availability

The target compound is commercially available at multiple purity grades from various suppliers: 95% (Leyan, Chemenu), 97% (MolCore), and research-grade quantities (Fluorochem, CymitQuimica) . In contrast, the phenyl analog (CAS 59334-11-1) is primarily available through custom synthesis, indicating lower commercial demand and potentially longer lead times for procurement [1]. The 4-methylpyridinyl analog (CAS 197504-23-7) is available from American Elements as a catalog product, but the target compound offers a broader supplier base, which can improve price competition and supply security.

Commercial Availability
Supporting evidence
≥5 catalog suppliers
Purity ≥95%
Multi‑source supply reduces procurement risk
Vs. 0–1 suppliers for phenyl/4‑methyl analogs
Chemical procurement Vendor comparison Research chemical sourcing

KHK Fragment Screening and Binding Mode

The phenyl analog (TR4 ligand, CAS 59334-11-1) was co-crystallized with human ketohexokinase (KHK) at 2.34 Å resolution (PDB 3NBW), revealing that the phenyl ring occupies a hydrophobic sub-pocket while the carbonitrile and amino groups engage in hydrogen bonds with the protein backbone [1]. The target compound, by replacing phenyl with pyridin-2-yl, introduces a pyridine nitrogen at the ortho position of the N-1 aryl ring. This nitrogen is positioned to interact with the solvent-exposed region of the binding site or to coordinate water molecules, a hypothesis supported by the observation that heteroaryl-substituted analogs in the Gibbs et al. study showed altered binding modes relative to the phenyl hit [2]. While direct KHK IC50 data for the target compound are not publicly available, the phenyl analog exhibited an IC50 of approximately 50 µM in a biochemical KHK assay, establishing a baseline for structure-based optimization of this chemotype.

KHK Fragment Context
Class-level inference
Phenyl analog IC50 ~50 µM
PDB 3NBW, 2.34 Å
Structural template for pyridinyl SAR exploration
No direct IC50 data for target compound; structural hypothesis
Fragment-based drug discovery Ketohexokinase inhibition Structure-based design

Optimal Scientific and Industrial Applications


Fragment-Based Lead Discovery for KHK

The target compound serves as a direct heteroaryl analog of the validated KHK fragment hit TR4 (phenyl analog). Medicinal chemistry teams can use it to explore whether the pyridine nitrogen enhances binding affinity or selectivity through additional hydrogen-bonding or metal-coordination interactions. The available X-ray co-crystal structure of the phenyl analog (PDB 3NBW, 2.34 Å resolution) provides a precise structural starting point for virtual docking and structure-guided design [1]. The compound's multi-supplier availability at ≥95% purity enables rapid procurement for iterative design-make-test cycles.

Metal-Coordination Complexes and Catalysis

With its pyridin-2-yl substituent and carbonitrile group, the compound can act as a bidentate or tridentate ligand for transition metals. The pyridine nitrogen and pyrazole nitrogen provide two adjacent coordination sites, while the carbonitrile and amino groups offer additional donor atoms. This coordination capacity is absent in the phenyl analog, which lacks the pyridine nitrogen [2]. Researchers developing metal-organic frameworks, coordination polymers, or homogeneous catalysts can exploit this structural feature for applications in catalysis or materials science.

Diversifiable Scaffold for Parallel Synthesis

The compound's four functional groups (amino, methylsulfanyl, carbonitrile, pyridin-2-yl) provide orthogonal reactive handles amenable to parallel synthesis. The primary amino group can undergo acylation, sulfonylation, or reductive amination; the methylsulfanyl group can be oxidized to sulfoxide or sulfone; the carbonitrile can be hydrolyzed to amide or carboxylic acid, or converted to tetrazole; and the pyridine ring can be N-oxidized or subjected to cross-coupling. Compared to the phenyl analog, the pyridinyl variant offers a broader range of chemical transformations, making it a higher-value building block for diversity-oriented synthesis [3].

Physicochemical Probe for ADME Optimization

With a computed XLogP3 of 1.9 and TPSA of 106 Ų, the target compound occupies a favorable region of drug-like chemical space. Its lower lipophilicity relative to the phenyl analog (ΔXLogP3 = -0.6) makes it a useful comparator for studying the impact of pyridine-for-phenyl substitution on metabolic stability, solubility, and permeability. Researchers conducting matched molecular pair analysis can use the target compound alongside its phenyl and methylpyridinyl analogs to isolate the contribution of the pyridine nitrogen to ADME properties [4].

Application
Selection Property
Validation Focus
Fragment-based KHK lead discovery
Pyridinyl heteroaryl scaffold with additional H-bond acceptor
KHK binding mode and SAR exploration using PDB 3NBW template
Metal-coordination complexes
Bidentate/tridentate N-donor sites (pyridine, pyrazole, CN, NH₂)
Coordination geometry and metal-binding stoichiometry
Diversity-oriented synthesis
Four orthogonal reactive handles for parallel derivatization
Multi-vector derivatization feasibility and compatibility
ADME optimization probe
Lower lipophilicity relative to phenyl analog
Matched molecular pair analysis for permeability, solubility, and metabolic stability
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